Product packaging for 6-amino-3H-purine-2,8-dione(Cat. No.:)

6-amino-3H-purine-2,8-dione

Cat. No.: B12355741
M. Wt: 165.11 g/mol
InChI Key: PGXVSGMNDAUSFY-UHFFFAOYSA-N
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Description

6-amino-3H-purine-2,8-dione is a useful research compound. Its molecular formula is C5H3N5O2 and its molecular weight is 165.11 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3N5O2 B12355741 6-amino-3H-purine-2,8-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3N5O2

Molecular Weight

165.11 g/mol

IUPAC Name

6-amino-3H-purine-2,8-dione

InChI

InChI=1S/C5H3N5O2/c6-2-1-3(9-4(11)7-1)10-5(12)8-2/h(H3,6,8,9,10,11,12)

InChI Key

PGXVSGMNDAUSFY-UHFFFAOYSA-N

Canonical SMILES

C12=NC(=O)N=C1NC(=O)N=C2N

Origin of Product

United States

Structural Classification and Tautomerism Within Purine Chemistry

6-amino-3H-purine-2,8-dione is classified as an oxopurine, specifically a derivative of adenine (B156593) with oxo groups at the 2 and 8 positions. chemicalbook.com Its structure consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, the fundamental framework of all purines. researchgate.net The systematic IUPAC name for this compound is 6-amino-7,9-dihydro-1H-purine-2,8-dione. alfa-chemistry.com

A critical aspect of purine (B94841) chemistry is tautomerism, the phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton. researchgate.net For this compound, this is particularly relevant due to the presence of both amine and lactam groups. The "3H" designation in its name indicates the position of a hydrogen atom, but the molecule can exist in various tautomeric forms, including the diol form, 6-amino-7H-purine-2,8-diol. chemicalbook.comnih.gov The equilibrium between these tautomers can be influenced by factors such as pH and the surrounding chemical environment. The ability of purines to exist in different tautomeric forms is a key factor in their diverse biological activities. researchgate.net

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC5H5N5O2
Molecular Weight167.13 g/mol
IUPAC Name6-amino-7,9-dihydro-1H-purine-2,8-dione
CAS Number30377-37-8
XLogP3-AA-1.9
Hydrogen Bond Donor Count4
Water Solubility2.2 mg/L (25 ºC)
Boiling Point852.7°C at 760mmHg
Density2.52 g/cm3
Data sourced from references alfa-chemistry.comechemi.com

Historical Context and Evolution of Research on Purine 2,8 Diones

The history of purine (B94841) chemistry dates back to the late 18th century with the isolation of uric acid. thieme-connect.de However, research specifically on purine-2,8-diones and their derivatives has gained momentum more recently, driven by their emerging biological and medicinal significance. Initially, these compounds were studied within the broader context of purine metabolism.

A significant breakthrough in the study of 6-amino-3H-purine-2,8-dione, or 2,8-dihydroxyadenine (B126177) (2,8-DHA), came with its identification as a key metabolite in individuals with adenine (B156593) phosphoribosyltransferase (APRT) deficiency. This rare genetic disorder of purine metabolism leads to the accumulation of adenine, which is then oxidized by xanthine (B1682287) oxidase to form the poorly soluble 2,8-DHA. This discovery established 2,8-DHA as a critical biomarker for diagnosing APRT deficiency.

In recent years, the focus has shifted towards harnessing the purine-2,6-dione (B11924001) and purine-2,8-dione scaffolds for drug discovery. Researchers have synthesized and evaluated numerous derivatives for a wide range of therapeutic targets, including enzymes and receptors involved in cancer, inflammation, and neurological disorders. researchgate.netontosight.aiontosight.ai This evolution reflects a broader trend in medicinal chemistry of exploring the therapeutic potential of naturally occurring and synthetic purine analogues. researchgate.net

Significance of 6 Amino 3h Purine 2,8 Dione As a Central Research Scaffold in Medicinal and Biochemical Sciences

De Novo Synthetic Strategies for the Purine-2,8-dione Scaffold

The de novo synthesis of purines involves the systematic construction of the fused imidazole (B134444) and pyrimidine (B1678525) rings from acyclic precursors. wikipedia.orgnih.govslideshare.net For the this compound scaffold, three primary strategies have been established, utilizing pyrimidine, imidazole, or urea-based starting materials.

The most classical and widely employed method for constructing the purine ring system is the Traube synthesis, which involves the cyclization of a diaminopyrimidine. This approach builds the imidazole ring onto a pre-existing pyrimidine core.

A common starting material is 6-aminouracil (B15529) or its derivatives. researchgate.net The synthesis typically begins with the nitrosation of 6-aminopyrimidine-2,4(1H,3H)-dione at the C5 position, followed by reduction to yield the key intermediate, 5,6-diaminopyrimidine-2,4(1H,3H)-dione. redalyc.org This reactive intermediate can then be cyclized with a one-carbon synthon to form the purine-2,8-dione ring. For instance, reaction with carbon disulfide in the presence of potassium hydroxide (B78521) yields 8-thioxo derivatives, which can be further converted to the desired 2,8-dione. redalyc.org Similarly, cyclization with other reagents can introduce different substituents at the C8 position.

Another variation involves the reaction of 6-amino-1,3-dialkylpyrimidine-2,4(1H,3H)-diones with reagents like urea (B33335) and aromatic aldehydes under microwave irradiation, which facilitates a multicomponent reaction to form tetrahydropyrimido[4,5-d]pyrimidine derivatives, structurally related to the purine core. rsc.org Fusion of 5,6-diaminouracil (B14702) derivatives with α-bromoacetophenones can also be employed to construct the fused imidazole ring system. mdpi.com

Table 1: Synthesis of Purine-2,8-dione Precursors from Pyrimidines

Starting Material Reagents Key Intermediate Reference
6-Aminopyrimidine-2,4(1H,3H)-dione 1. NaNO₂, H₂O, CH₃COOH2. NaS₂O₃, H₂SO₄ 5,6-Diaminopyrimidine-2,4(1H,3H)-dione redalyc.org
6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione Ar-CHO, Urea, Acetic Acid (MW) Tetrahydropyrimido[4,5-d]pyrimidine-trione rsc.org

An alternative synthetic route builds the pyrimidine ring onto an existing imidazole precursor. This strategy often utilizes 4,5-disubstituted imidazoles, where the functional groups are poised for cyclization.

A prominent example starts with 5-amino-imidazole-4-carboxamide. ekb.eg Heating this imidazole derivative with formamide (B127407) at high temperatures (~180-190 °C) can effect ring closure to yield the purin-6(9H)-one scaffold. ekb.eg A more controlled approach involves reacting the imidazole precursor with a mixture of ethyl chloroformate and dimethylformamide (DMF), which cleanly affords the 9-substituted-purin-6(9H)-one. ekb.eg

More complex strategies leverage highly functionalized imidazoles. For instance, 5-amino-4-cyanoformimidoyl imidazoles react with cyanamide (B42294) in acetic acid to produce 2-amino-6-cyanopurines. researchgate.net Microwave-assisted multicomponent reactions of aminomalononitrile (B1212270) p-toluenesulfonate (a precursor to aminoimidazole carbonitrile), triethyl orthoacetate, and amino acid esters can efficiently generate 8,9-disubstituted-1H-purin-6-one derivatives. researchgate.net The synthesis of purines from 4-nitroimidazole (B12731) has also been reported, proceeding through a 4-aminoimidazole-5-carbaldehyde oxime intermediate. mdpi.com

Multicomponent reactions involving diaminomaleonitrile (B72808) (DAMN) and urea derivatives provide a convergent and efficient route to functionalized purine scaffolds. rsc.orgrsc.org This approach constructs the pyrimidine portion of the purine core.

In one such strategy, DAMN is treated with an isocyanate, such as 2-methoxyphenyl isocyanate, to form a urea derivative. rsc.org This intermediate can then undergo condensation and cyclization with an aldehyde, like 4-ethoxybenzaldehyde, to yield a series of 2,9-disubstituted-8-oxo-7H-purine-6-carboxamide derivatives. rsc.org The reaction of DAMN with commercial isocyanates followed by treatment with various aldehydes in the presence of triethylamine (B128534) and catalytic iodine is another powerful method for generating diverse 7H-purin-8(9H)-one derivatives. rsc.org

A related method combines thermal and photochemical conditions in a multicomponent reaction between DAMN, trimethyl orthoacetate, and α-amino acid derivatives. rsc.org This process, which involves the photoisomerization of DAMN to diaminofumaronitrile (DAFN) and subsequent cyclization to an amino imidazole carbonitrile (AICN) intermediate, ultimately yields amino-acid-decorated purine derivatives. rsc.org

Regioselective Functionalization and Derivatization of the Purine-2,8-dione Core

Post-synthesis modification of the pre-formed purine-2,8-dione scaffold is crucial for creating chemical diversity and fine-tuning molecular properties. Regioselectivity is a major challenge due to the presence of multiple reactive nitrogen and carbon atoms.

The nitrogen atoms of the purine ring (N1, N3, N7, and N9) exhibit different nucleophilic characteristics, allowing for regioselective alkylation under specific conditions. The acidity and accessibility of each nitrogen proton dictate the site of substitution.

Alkylation commonly occurs at the N7 and N9 positions of the imidazole ring, as well as the N1 and N3 positions of the pyrimidine ring. For example, theophylline (B1681296) (1,3-dimethyl-1H-purine-2,6(3H,7H)-dione), a closely related xanthine (B1682287), can be selectively alkylated at the N7 position using benzyl (B1604629) chloride in the presence of potassium carbonate and potassium iodide in DMF. rsc.org In the context of 1-hydroxypurine-2,6-diones, successive alkylation at the N3 and N7 positions can be achieved using appropriate alkyl halides. core.ac.uk The synthesis of 7-substituted derivatives of 1,3-dimethyl-3,7-dihydropurine-2,6-dione is a common strategy for introducing diversity. nih.gov Solid-phase synthesis techniques have also been developed where a purine scaffold is first immobilized and then subjected to N9-alkylation using an alkyl halide and a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net

Table 2: Examples of Regioselective N-Alkylation of Purine-diones

Purine Substrate Alkylating Agent Position(s) Base/Catalyst Yield Reference
Theophylline Benzyl chloride N7 K₂CO₃, KI N/A rsc.org
1-(Benzyloxy)purine-2,6-dione Various Alkyl Halides N3, N7 N/A N/A core.ac.uk

The C2, C6, and C8 positions of the purine ring are susceptible to electrophilic and nucleophilic attack, allowing for a variety of functionalization reactions. The C8 position is particularly reactive towards electrophiles, while C2 and C6 are often targeted via nucleophilic substitution of a leaving group (e.g., a halogen).

Halogenation is a common first step for further derivatization. Bromination of 1,3-dimethyl-7-(alkyl)-3,7-dihydro-1H-purine-2,6-dione derivatives at the C8 position can be achieved using N-bromosuccinimide (NBS) in DMF or with bromine in acetic acid. rsc.org These 8-bromo derivatives are versatile intermediates. They can undergo nucleophilic substitution (amination) with various amines, such as BOC-piperazine or sulfathiazole, often in DMF and sometimes with a base like sodium carbonate or a catalyst like dimethylaminopyridine (DMAP). rsc.org

Direct C-H functionalization offers a more atom-economical approach. researchgate.net Direct C8-H arylation of purine derivatives has been accomplished using palladium catalysis with aryl halides. researchgate.net Furthermore, regioselective metalation at C8 and C6 using hindered amide bases (e.g., TMP-Zn/Mg amides) followed by quenching with electrophiles (like iodine or in cross-coupling reactions) provides a powerful method for introducing a wide range of substituents. researchgate.net Iron-catalyzed direct C-H amination has also been used to construct C8-N9 annulated purine systems. acsgcipr.org

Substitution at the C2 position can be achieved through nucleophilic aromatic substitution on 2-chloropurine precursors. On solid phase, C2-substitution with amines has been demonstrated, sometimes requiring high temperatures or palladium catalysis to proceed under milder conditions. researchgate.net

Table 3: Functionalization at Carbon Positions of the Purine Core

Reaction Type Position Reagents/Method Product Type Reference
Bromination C8 NBS in DMF or Br₂ in Acetic Acid 8-Bromo-purine-dione rsc.org
Amination C8 Amines (e.g., BOC-piperazine) on 8-bromo precursor 8-Amino-purine-dione rsc.org
Direct C-H Arylation C8 Pd catalysis, Aryl halides 8-Aryl-purine researchgate.net
Metalation/Substitution C6, C8 TMP-Zn/Mg bases, then electrophile 6- and 8-substituted purines researchgate.net
C-H Amination C8 Iron catalysis C8-N9 Annulated purine acsgcipr.org

Introduction of Halogen Substituents (Halogenation)

Halogenation of the purine-2,8-dione scaffold is a fundamental step in creating versatile intermediates for further functionalization. The introduction of halogen atoms, typically bromine or chlorine, at specific positions on the purine ring enhances its reactivity towards nucleophilic substitution and cross-coupling reactions. smolecule.com

A common strategy involves the direct bromination of purine-2,6-dione derivatives. For instance, 8-bromo-substituted purine-2,6-diones can be synthesized by treating the parent compound with N-bromosuccinimide (NBS) under controlled pH conditions. This electrophilic substitution reaction provides a key intermediate for subsequent modifications. Similarly, 6-amino-1-methylpyrimidine-2,4(1H,3H)-dione can be brominated at the 5-position to yield 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione, a precursor for more complex heterocyclic systems. smolecule.com

The resulting 8-halopurine-2,6-diones are valuable substrates for introducing various functional groups. For example, nucleophilic substitution of the bromine atom with amines or other nucleophiles allows for the synthesis of a diverse library of 8-substituted derivatives. smolecule.com

Chalcogenation Reactions (Thiolation, Selenylation)

The introduction of chalcogens, such as sulfur (thiolation) and selenium (selenylation), onto the purine-2,8-dione framework is a significant area of research, leading to compounds with interesting biological properties. rsc.orgresearchgate.net

Thiolation: Thiolation can be achieved through various methods. One approach involves the reaction of a halogenated purine precursor with a sulfur-containing nucleophile. For instance, 6-chloropurine (B14466) can be converted to 9H-purine-6-thiol by reacting it with thiourea. rsc.org This thiol derivative can then undergo further reactions, such as S-alkylation, to introduce different side chains. Another method for introducing a thio group involves the use of specific thiolation reagents like 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT). google.com

Selenylation: Selenylation of purines can be accomplished by reacting a suitable purine derivative with a selenium-containing reagent. For example, selenopurines can be prepared by reacting 6-chloro-9-alkyl-9H-purines with selenourea. rsc.org An alternative method involves the reaction of dichloropurines with diselenides in the presence of a reducing agent like hypophosphorous acid to yield selanylpurines. acs.org These reactions provide access to a range of organoselenium purine derivatives.

Condensation and Cyclization Reactions to Form Fused Heterocycles

Condensation and cyclization reactions are powerful tools for constructing fused heterocyclic systems based on the this compound scaffold. These reactions significantly expand the structural diversity of purine derivatives, leading to novel compounds with unique properties. rsc.orgresearchgate.net

One common approach involves the reaction of a 6-aminouracil derivative with a suitable bifunctional reagent. For example, the condensation of 6-aminouracil with o-phenylenediamine (B120857) or o-aminophenol can lead to the formation of quinoxaline (B1680401) or benzoxazine (B1645224) rings fused to the pyrimidine moiety. scirp.org Similarly, reaction with ninhydrin (B49086) can result in the formation of indenopyrrolopyrimidine derivatives. scirp.org

Furthermore, intramolecular cyclization of appropriately substituted purine precursors can generate fused ring systems. For instance, 8-amino derivatives of theophylline can undergo spontaneous cyclization to form 1H-imidazo[2,1-f]purine derivatives. researchgate.net These reactions often proceed through the formation of an intermediate Schiff base followed by an intramolecular nucleophilic attack and subsequent dehydration or elimination. scirp.org

The table below summarizes some examples of fused heterocycles synthesized from 6-aminouracil derivatives.

Starting MaterialReagentFused HeterocycleReference
6-chloroacetylaminouracilo-phenylenediamineQuinoxaline-fused uracil (B121893) scirp.org
6-chloroacetylaminouracilo-aminophenolBenzoxazine-fused uracil scirp.org
6-aminouracilNinhydrinIndenopyrrolopyrimidine scirp.org
8-bromotheophylline derivativeN-(aminoalkyl)-4-acetylphenylpiperazine1H-imidazo[2,1-f]purine researchgate.net

These reactions demonstrate the utility of this compound and its analogs as building blocks for the synthesis of complex heterocyclic architectures.

Diazotization and Coupling Reactions

Diazotization of the amino group in this compound and its derivatives, followed by coupling reactions, provides a versatile method for introducing a variety of substituents at the 6-position. This strategy is particularly useful for creating azo dyes and other functionalized purines. rsc.orgresearchgate.net

The process begins with the treatment of an 8-aminoxanthine (B1206093) derivative with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, to form a relatively stable 8-diazoxanthine intermediate. researchgate.net These diazonium salts can then be coupled with various nucleophilic partners.

For example, coupling of 8-diazoxanthines with 1,3-dimethylbarbituric acid results in the formation of 5-[(xanthin-8-yl)diazenyl]-1,3-dimethylbarbituric acids. researchgate.net These coupling reactions allow for the synthesis of a wide range of purine derivatives with extended conjugation and potential applications in materials science and as biological probes. The introduction of a nitro group can also be achieved by reacting the 8-diazo group with sodium nitrite. researchgate.net

Advanced Synthetic Techniques and Methodological Innovations

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis and modification of purine-2,8-diones. These include one-pot multicomponent reactions and the use of catalytic approaches.

One-Pot Multicomponent Reactions for Scaffold Diversification

One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the rapid and efficient construction of complex molecular scaffolds from simple starting materials in a single synthetic operation. nih.gov This approach is highly atom-economical and allows for significant diversification of the purine-2,8-dione core. rsc.orgresearchgate.net

Several MCRs have been developed for the synthesis of fused pyrimidine derivatives starting from 6-aminouracils. For instance, the three-component condensation of 6-aminouracil, an aromatic aldehyde, and a C-H activated acid like barbituric acid or Meldrum's acid can lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives. tandfonline.com These reactions are often catalyzed by acids or bases and can be performed under solvent-free or aqueous conditions, enhancing their green credentials. rsc.orgsci-hub.se

The table below showcases examples of multicomponent reactions involving 6-aminouracil derivatives for the synthesis of fused heterocycles.

Component 1Component 2Component 3ProductCatalystReference
6-aminouracilAromatic aldehydeBarbituric acidPyrido[2,3-d]pyrimidineAcetic acid rsc.org
6-aminouracilAromatic aldehydeMalononitrilePyrido[2,3-d]pyrimidineSBA-Pr-SO3H tandfonline.com
6-aminothiouracilSalicylic aldehydeAcetylacetic esterChromeno[4',3':4,5]pyrido[2,3-d]pyrimidine- researchgate.net

These MCRs provide a highly efficient and versatile platform for generating libraries of structurally diverse purine-based compounds for various applications.

Catalytic Approaches in Purine-2,8-dione Synthesis and Modification

Catalytic methods have significantly advanced the synthesis and functionalization of purine-2,8-diones, offering milder reaction conditions, higher efficiency, and greater selectivity. acsgcipr.orgnih.gov Both metal-based and organocatalysts have been successfully employed.

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are widely used to introduce aryl, vinyl, and alkynyl groups at various positions of the purine ring, particularly at halogenated sites. nih.gov For instance, direct C-H arylation of purine derivatives can be achieved using palladium catalysts in the presence of a suitable base and oxidant. mdpi.com

Iron-catalyzed direct amination reactions have also been developed for the construction of fused purine systems. An iron-catalyzed C-H amination of 5-(pyridin-2-ylamino)pyrimidine-2,4(1H,3H)-diones using oxygen as the oxidant provides an efficient route to substituted pyrido[1,2-e]purine-2,4(1H,3H)-diones. acsgcipr.org

Furthermore, the use of nanocatalysts, such as HAp-encapsulated-γ-Fe2O3-supported sulfonic acid, has been reported for the one-pot multicomponent synthesis of pyrido[2,3-d]pyrimidines under solvent-free conditions. tandfonline.com These catalytic approaches offer significant advantages in terms of sustainability and reaction efficiency for the synthesis and modification of the this compound scaffold.

Optimization of Reaction Conditions for Yield and Selectivity

The successful synthesis of this compound and its derivatives is highly dependent on the careful optimization of reaction conditions. Key parameters such as the choice of catalyst, solvent system, reaction temperature, and time play a critical role in maximizing product yield and ensuring high selectivity. Research into the synthesis of purine-diones and related heterocyclic systems has revealed several strategies for optimizing these transformations.

A primary focus in the synthesis of purine derivatives, which often start from pyrimidine precursors like 6-aminouracil, is the selection of an appropriate catalyst and solvent system. For instance, in the synthesis of biologically relevant bis(6-aminouracil-5-yl)methane scaffolds, a pseudo three-component reaction between aldehydes and 6-aminouracils was optimized. rsc.org Initial trials without a catalyst in an aqueous ethanol (B145695) solvent resulted in only trace amounts of the product even after 24 hours. rsc.org The introduction of various catalysts was systematically evaluated to improve the reaction efficiency.

The use of ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst in an aqueous ethanol mixture (1:1 v/v) at room temperature was found to provide the best results in terms of both reaction time and yield. rsc.org This highlights the importance of catalyst selection in driving the reaction towards the desired product efficiently. The optimization data clearly demonstrates that both the catalyst and the solvent play a synergistic role in the reaction's success. rsc.org

Table 1: Optimization of Catalytic Conditions for the Synthesis of a Bis(6-aminouracil-5-yl)methane Derivative rsc.org

Entry Catalyst (mol%) Solvent Time (h) Yield (%)
1 No catalyst No solvent 24 Trace
2 No catalyst H₂O/EtOH (1:1) 24 Trace
3 InCl₃ (10) H₂O/EtOH (1:1) 8 72
4 L-proline (10) H₂O/EtOH (1:1) 12 45
5 I₂ (10) H₂O/EtOH (1:1) 10 65
6 CAN (10) H₂O/EtOH (1:1) 2 95
7 CAN (10) No solvent 10 36

Beyond traditional catalysts, green chemistry approaches have introduced novel solvent systems. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have been employed as both a catalyst and a solvent in the synthesis of related heterocyclic compounds like 6-amino-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitriles. researchgate.net This method offers high yields in short reaction times under solvent-free conditions, presenting an environmentally benign alternative to conventional organic solvents. researchgate.netnih.gov

Temperature and reaction time are also critical variables that must be fine-tuned to achieve desired outcomes, particularly regarding selectivity. In the preparation of purine-dione intermediates, optimization of reaction temperature and time was crucial to prevent unwanted side reactions, such as substitution at multiple positions, thereby ensuring the selective alkylation at the intended N-3 position. derpharmachemica.com

In multi-step syntheses leading to complex purine derivatives, the choice of cyclizing and activating agents is pivotal. For example, in the synthesis of 1,3,8-trisubstituted purine-2,6-diones, using 1,1,1,3,3,3,-hexamethyldisilazane (HMDS) for a cyclization step resulted in higher yields and more convenient purification compared to other methods. researchgate.net In a subsequent step, polyphosphoric acid (PPA) was identified as the most efficient agent for the cyclodehydration of 8-[2-(p-(un)substituted-phenyl)-2-oxo-ethylsulfanyl]-1,3-dipropyl-3,7-dihydro-purine-2,6-diones to form thiazolo[2,3-f]purine-2,4-diones, achieving yields between 73% and 81%. researchgate.net

The synthesis of 8-mercapto-3,7-dihydro-1H-purine-2,6-dione derivatives further illustrates the impact of reaction conditions. The reaction of 5,6-diamino-1,3-dialkyluracil with carbon disulfide can be optimized by the choice of base and solvent. One procedure utilizes sodium bicarbonate in an ethanol/water mixture with an overnight reflux, yielding the product at 68%. nih.gov Another method for a similar transformation employs potassium hydroxide in absolute ethanol, refluxing for 5 hours to achieve a 77% yield of the 8-thioxo derivative. derpharmachemica.com

Table 2: Comparison of Conditions for Thiation of Diaminouracil Derivatives

Precursor Base Solvent Time/Temp Product Yield (%) Reference
5,6-Diamino-1,3-diethyluracil NaHCO₃ EtOH/H₂O (1:2) Reflux, overnight 1,3-Diethyl-8-mercapto-3,7-dihydro-1H-purine-2,6-dione 68 nih.gov
5,6-Diamino-3-benzyl-1H-pyrimidine-2,4-dione KOH Absolute EtOH Reflux, 5 h 1-Benzyl-8-thioxo-3,7,8,9-tetrahydropurine-2,6-dione 77 derpharmachemica.com

These examples underscore that a systematic approach to optimizing reaction parameters—including catalysts, solvents, temperature, and the nature of reagents—is essential for the high-yield and selective synthesis of this compound and its structurally related analogs.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of this compound and its analogues. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the context of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the amino (-NH₂) protons and any N-H protons on the purine ring system. The chemical shifts (δ) of these protons are influenced by factors such as electron-withdrawing groups and the potential for hydrogen bonding. For instance, in a study of related purine-dione derivatives, N-H protons were observed as broad singlets at high chemical shifts, often above 10 ppm, indicating their acidic nature and involvement in hydrogen bonding. derpharmachemica.com The amino protons would also likely appear as a broad singlet. The specific chemical shifts can vary depending on the solvent used and the concentration of the sample.

Proton Expected Chemical Shift (ppm) Multiplicity
N-H (ring)> 10Broad Singlet
-NH₂VariableBroad Singlet

This table is illustrative and based on general knowledge of similar compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbons (C2 and C8) are expected to resonate at the downfield end of the spectrum, typically in the range of 150-170 ppm, due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms. The chemical shifts of the other carbon atoms in the purine ring will provide insight into the electronic structure of the molecule. For example, carbons bonded to nitrogen atoms will appear at different chemical shifts compared to those bonded only to other carbon atoms. In a study of a related 1-benzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl derivative, the carbonyl carbons were observed at approximately 150.76 and 154.05 ppm, and the carbon bearing the amino group at a different position was also in a similar downfield region. derpharmachemica.com

Carbon Atom Expected Chemical Shift (ppm)
C2 (C=O)150 - 170
C8 (C=O)150 - 170
C4Variable
C5Variable
C6Variable

This table is illustrative and based on general knowledge of similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Tautomerism Studies

Two-dimensional (2D) NMR techniques are invaluable for establishing the complete structural framework and investigating dynamic processes such as tautomerism in this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. For a molecule like this compound, COSY can help confirm the absence of direct C-H bonds on the purine core, as there would be no correlations between ring protons if they are not vicinally coupled.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule. For example, an HMQC/HSQC spectrum would definitively link any observed N-H proton signals to their corresponding nitrogen-bearing carbons if a ¹⁵N-edited version is used, or confirm the lack of direct proton attachment to the core carbons.

The potential for tautomerism in this compound, where protons can shift between different nitrogen and oxygen atoms, makes 2D NMR studies particularly important. The keto-enol and amino-imino tautomerism can be investigated by analyzing the chemical shifts and correlation patterns in the various NMR spectra. For instance, the presence of an N7-H or N9-H tautomer can be distinguished by specific HMBC correlations. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and structural features of a compound by measuring its mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision. This allows for the calculation of the elemental composition of the compound, which is a critical step in confirming its identity. The molecular formula of this compound is C₅H₅N₅O₂. alfa-chemistry.comguidechem.com The expected monoisotopic mass can be calculated with high accuracy and compared to the experimentally determined value from an HRMS instrument, such as an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer. rsc.orgmdpi.com For example, HRMS data for a related purine derivative, C₁₆H₁₂N₄OSNa, showed a calculated mass of 331.0630 and a found mass of 331.0625, demonstrating the high accuracy of this technique. rsc.org

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Metabolite Identification

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable information for structural elucidation and confirmation. In the case of this compound, MS/MS analysis would likely involve the characteristic loss of small neutral molecules such as H₂O, CO, and HCN from the protonated or deprotonated molecular ion.

Time-of-Flight Mass Spectrometry (TOFMS) Applications

Time-of-Flight Mass Spectrometry (TOFMS) is a powerful technique for determining the mass-to-charge ratio (m/z) of ions. wikipedia.org In the analysis of this compound and its derivatives, TOFMS provides precise molecular weight information, aiding in structural elucidation and identification. wikipedia.orgnih.gov

In a typical TOFMS analysis, ions are generated, accelerated by an electric field, and then allowed to drift through a field-free tube to a detector. wikipedia.org The time it takes for an ion to reach the detector is directly related to its mass-to-charge ratio. wikipedia.org Lighter ions travel faster and arrive at the detector sooner than heavier ions. wikipedia.org

Studies have utilized Liquid Chromatography coupled with TOFMS (LC-TOFMS) to identify and characterize related purine derivatives. For instance, in the analysis of theophylline transformation products, LC-Q-TOF-MS was employed to identify various metabolites, providing their molecular weight and elemental composition. rsc.org Similarly, LC/TOFMS has been instrumental in identifying novel metabolites of uric acid, a related purine, by providing accurate mass measurements. nih.govnih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments, often performed on TOF instruments, provide further structural information by breaking down the parent ion into smaller, characteristic fragments. wikipedia.orgrsc.org

Table 1: TOFMS Data for Related Purine Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Mass-to-Charge Ratio (m/z) of FragmentsReference
1,3-dimethyluric acidC7H8N4O3196.16- rsc.org
1-methylxanthineC6H6N4O2166.14- rsc.org
5-N-carboxyimino-6-N-chloroaminopyrimidine-2,4(3H)-dione (CCPD)C5H3ClN4O4--173, -138, -113, -110 nih.gov

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational structure of molecules.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, allowing for their identification.

In the study of purine-dione derivatives, FT-IR spectroscopy is routinely used to confirm the presence of key functional groups. For example, in the synthesis of new purine-dione derivatives, the IR spectra were used to verify the presence of N-H, C=O, and Ar-H (aromatic C-H) groups. derpharmachemica.com The characteristic vibrational frequencies of these groups provide strong evidence for the successful synthesis of the target compounds. derpharmachemica.com For instance, the FT-IR spectra of a synthesized 1-benzyl-8-thioxo-3,7,8,9-tetrahydro-purine-2,6-dione showed characteristic bands for N-H stretching at 3450 cm⁻¹, C=O stretching at 1712 and 1633 cm⁻¹, and aromatic C-H stretching and bending at 3005 cm⁻¹ and 736, 687 cm⁻¹ respectively. derpharmachemica.com

Table 2: Characteristic FT-IR Frequencies for Functional Groups in Purine Analogues

Functional GroupVibrational ModeCharacteristic Frequency (cm⁻¹)Reference
N-HStretching3450, 3408, 3177, 3364, 3178 derpharmachemica.comscirp.org
C-H (aromatic)Stretching3088, 2922, 2921 scirp.org
C=OStretching1715, 1718, 1711, 1707 scirp.org
C=NStretching1625, 1626, 1618 scirp.org
C-O-CStretching1287, 1051 scirp.org
C-ClStretching831 scirp.org

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations.

Detailed Raman spectroscopic studies specifically on this compound are not extensively available in the provided search results. However, computational and experimental spectroscopic investigations on related purine derivatives, such as valacyclovir, have utilized FT-Raman spectroscopy alongside FT-IR to provide a comprehensive vibrational analysis. researchgate.net These studies often involve calculating the potential energy distribution (PED) to make detailed assignments of the observed vibrational bands. researchgate.net The combination of both techniques offers a more complete picture of the molecular structure and bonding. researchgate.netacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. This technique is widely used for both qualitative analysis, by identifying the wavelengths of maximum absorbance (λmax), and quantitative analysis, by determining the concentration of a substance using the Beer-Lambert law.

For purine analogues, UV-Vis spectroscopy can be used to study their electronic structure and to quantify their concentration in solution. For example, the UV absorption spectra of an impurity isolated from a synthetic intermediate of istradefylline, a purine derivative, showed an absorption peak at 285 nm, which was attributed to the K-band transition of a carbonyl group, indicating the presence of a conjugated system. rsc.org The binding properties of uracil derivatives with metal ions have also been studied using UV-vis spectroscopy, where changes in the absorption spectra indicate complex formation. lookchem.com

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating complex mixtures and for assessing the purity and concentration of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of purine derivatives. It is used to separate the target compound from impurities, assess its purity, and quantify its amount. rsc.orgmedchemexpress.com

In a typical HPLC analysis, the sample is dissolved in a mobile phase and pumped through a stationary phase packed in a column. Different components of the sample interact differently with the stationary phase, leading to their separation. A detector at the end of the column measures the concentration of each component as it elutes.

For instance, HPLC was used to identify and separate an impurity in an intermediate of istradefylline. rsc.org The purity of this compound itself is often determined by HPLC. medchemexpress.com Furthermore, preparative HPLC can be used to isolate and purify larger quantities of a specific compound from a mixture for further characterization. rsc.org The choice of mobile phase, stationary phase (e.g., C18 column), and detector (e.g., UV detector) are critical parameters that are optimized for each specific analysis. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Integrated Separation and Detection

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for the analysis of purine derivatives, offering a powerful combination of high-resolution separation and sensitive, specific detection. This integrated approach is indispensable for the qualitative and quantitative assessment of this compound and its analogues in complex matrices. The chromatographic separation, typically performed using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), resolves individual components of a mixture based on their physicochemical properties. The eluting compounds are then introduced into the mass spectrometer, which provides mass-to-charge ratio (m/z) information, enabling precise identification and quantification.

Methodologies for the analysis of purine and pyrimidine compounds often employ reversed-phase chromatography with C18 columns. plos.org The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component, often containing a small percentage of formic acid to improve peak shape and ionization efficiency, and an organic modifier such as methanol (B129727) or acetonitrile (B52724). plos.orgnih.gov For enhanced retention of polar compounds like many purine analogues, hydrophilic interaction liquid chromatography (HILIC) can also be utilized. researchgate.net

The mass spectrometric detection is commonly performed using a triple quadrupole (QqQ) mass spectrometer, operating in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity. researchgate.net This involves the selection of a specific precursor ion in the first quadrupole, fragmentation of this ion in the collision cell (the second quadrupole), and detection of a specific product ion in the third quadrupole. This high specificity is crucial for distinguishing between structurally similar purine analogues.

Detailed research findings from studies on related purine analogues demonstrate the utility of LC-MS in their analysis. For instance, a study on the determination of purine and pyrimidine derivatives in honey developed a robust LC-QqQ-MS/MS method. researchgate.net While specific data for this compound is not detailed, the parameters used for analogous compounds provide a strong foundation for method development.

Table 1: Representative LC-MS Parameters for the Analysis of Purine Analogues

ParameterTypical Conditions
Chromatography System UHPLC or HPLC
Column Reversed-Phase C18, e.g., 100 x 3.0 mm, 1.7 µm particle size plos.org
Mobile Phase A 0.05% to 0.4% Formic Acid in Water plos.orgnih.gov
Mobile Phase B Acetonitrile or Methanol with 0.05% Formic Acid nih.gov
Flow Rate 0.5 mL/min nih.gov
Gradient Optimized for separation of target analytes
Injection Volume 1 - 50 µL nih.gov
Mass Spectrometer Triple Quadrupole (QqQ)
Ionization Source Electrospray Ionization (ESI), positive or negative mode
Scan Mode Multiple Reaction Monitoring (MRM)
Desolvation Gas Flow 800 L/h plos.org
Cone Gas Flow 150 L/h plos.org
Capillary Voltage 2.5 kV plos.org
Desolvation Temperature 650°C plos.org

Preparative Chromatography for Compound Isolation

Preparative chromatography is an essential technique for the isolation and purification of this compound from synthesis reaction mixtures or natural product extracts. The primary goal of preparative chromatography is to obtain a sufficient quantity of the pure compound for further structural elucidation, biological activity screening, or as a reference standard. The principles of preparative chromatography are analogous to analytical chromatography, but it is performed on a larger scale to handle higher sample loads.

The development of a preparative chromatography method typically begins with the optimization of the separation on an analytical scale. The conditions established in analytical HPLC, such as the choice of stationary phase and mobile phase composition, are then scaled up for preparative applications. Due to the higher concentrations of the compound being purified, solubility can become a critical factor, and modifications to the mobile phase may be necessary.

Reversed-phase chromatography is a common choice for the preparative purification of polar compounds like this compound. The use of volatile mobile phase components, such as formic acid or acetic acid in water and acetonitrile or methanol, is advantageous as they can be easily removed from the collected fractions by lyophilization or evaporation.

The success of the purification is monitored by collecting fractions of the eluent and analyzing their purity, often using the same analytical LC-MS method developed for characterization. Fractions containing the target compound at the desired purity are then combined and the solvent is removed to yield the isolated solid.

Table 2: General Parameters for Preparative Chromatography of Purine Analogues

ParameterTypical Conditions
Chromatography System Preparative HPLC System
Column Preparative Reversed-Phase C18, larger dimensions (e.g., >20 mm internal diameter)
Stationary Phase High-purity silica (B1680970) with C18 modification, larger particle size (e.g., 5-10 µm)
Mobile Phase A Water with a volatile modifier (e.g., 0.1% Formic Acid or Acetic Acid)
Mobile Phase B Acetonitrile or Methanol
Elution Mode Isocratic or Gradient
Flow Rate Scaled up from analytical conditions (e.g., 10-100 mL/min)
Loading Dependent on column size and compound solubility
Detection UV-Vis Detector
Fraction Collection Automated fraction collector based on time or detector signal

Computational Chemistry and Molecular Modeling Investigations of 6 Amino 3h Purine 2,8 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 6-amino-3H-purine-2,8-dione. These methods allow for a detailed examination of its electronic landscape, which governs its chemical behavior and interactions.

Density Functional Theory (DFT) Studies on Tautomeric Equilibria and Stability

Isoguanine (B23775) can exist in several tautomeric forms, which can influence its base-pairing properties and, consequently, its role in potential genetic information systems. nih.gov Density Functional Theory (DFT) has been extensively used to investigate the tautomeric equilibria of isoguanine. wustl.edu

Theoretical studies have shown that the tautomeric preferences of isoguanine are highly dependent on its environment. frontiersin.org In the gas phase, enol tautomers are predominantly favored. However, in an aqueous solution, the energetic landscape shifts, and the N1H and N3H neutral keto tautomeric forms are found to be almost equally populated. nih.govnih.gov This environmental modulation of tautomerism is a unique characteristic of isoguanine. frontiersin.org The B3LYP functional combined with a 6-31G++G** basis set is a common level of theory used for these predictions. nih.gov The relative stability of these tautomers is crucial as it determines the hydrogen bond donor and acceptor patterns, which can lead to mispairing with other nucleobases. nsc.ru

Table 1: Relative Stability of Isoguanine Tautomers in Different Environments as Determined by DFT Calculations.
TautomerRelative Energy in Gas Phase (kcal/mol)Relative Energy in Aqueous Solution (kcal/mol)Predominant Form
Enol formsLowerHigherGas Phase
N1H Keto formHigherLower (nearly equal to N3H)Aqueous Solution
N3H Keto formHigherLower (nearly equal to N1H)Aqueous Solution

Investigation of Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the intermolecular interactions of this compound. The MEP map reveals the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are indicative of sites for electrophilic and nucleophilic attack, respectively. For purine (B94841) derivatives like isoguanine, the MEP is crucial for predicting hydrogen bonding patterns and stacking interactions. nih.gov

The charge distribution within the isoguanine molecule can be analyzed using population analysis methods, such as Mulliken population analysis. nih.govnih.gov However, it is important to note that Mulliken charges can be highly dependent on the basis set used in the calculation. nih.gov A detailed analysis of the MEP and charge distribution of different isoguanine tautomers can help explain their varying interaction profiles and stabilities in different environments. For instance, the electrostatic interaction energies, calculated based on reconstructed charge densities, have been used to support the structural analysis of isoguaninium chloride. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules like this compound. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new derivatives.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is often performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. ox.ac.ukresearchgate.net By calculating the NMR shielding tensors for each nucleus, the chemical shifts can be predicted with a reasonable degree of accuracy, especially when appropriate scaling factors are applied or when compared to a reference compound like tetramethylsilane (TMS). wustl.edunih.gov These calculations can help to distinguish between different tautomers or isomers of isoguanine derivatives. nih.gov

Vibrational Frequencies: The infrared (IR) and Raman vibrational frequencies of isoguanine can also be calculated using DFT methods, often with the B3LYP functional. plos.org The calculated harmonic frequencies are typically scaled to account for anharmonicity and to improve agreement with experimental data. researchgate.net These theoretical spectra can aid in the assignment of experimental vibrational bands to specific molecular motions, providing a deeper understanding of the molecule's structure and bonding. chemrxiv.org

Table 2: Computational Methods for Predicting Spectroscopic Properties of Isoguanine.
Spectroscopic PropertyComputational MethodTypical DFT FunctionalKey Information Obtained
NMR Chemical ShiftsGIAO (Gauge-Independent Atomic Orbital)B3LYPPrediction of ¹H and ¹³C chemical shifts for structural elucidation.
Vibrational FrequenciesFrequency CalculationsB3LYPPrediction of IR and Raman spectra for vibrational mode assignment.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools for investigating how this compound interacts with biological targets such as proteins and nucleic acids. These methods provide insights into the binding modes, affinities, and kinetics of these interactions at an atomic level of detail.

Prediction of Binding Modes and Interaction Specificity with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. youtube.com For isoguanine, docking studies can reveal how it fits into the binding sites of various biological targets. For example, isoguanine and its analogs have been studied for their interaction with purine riboswitches, which are structured RNA elements that regulate gene expression. nih.gov Docking studies can elucidate the specific hydrogen bonding and stacking interactions that govern the recognition of isoguanine by the riboswitch aptamer domain. researchgate.net

The specificity of isoguanine binding is a key area of investigation. For instance, purine riboswitches can discriminate between guanine (B1146940) and adenine (B156593) by over 10,000-fold, based on a single pyrimidine (B1678525) in the binding pocket that forms a Watson-Crick pair with the ligand. nih.gov Computational studies can help to understand how isoguanine, being an isomer of guanine, is recognized and how its unique arrangement of hydrogen bond donors and acceptors influences its binding specificity. nsc.ru

Molecular dynamics (MD) simulations can further refine the binding poses predicted by docking and provide a dynamic view of the ligand-receptor complex. nih.govresearchgate.net MD simulations of isoguanine within a DNA duplex or bound to a protein can reveal conformational changes in both the ligand and the receptor upon binding, providing a more realistic model of the interaction. ox.ac.uk

Characterization of Binding Affinities and Kinetic Parameters

Beyond predicting the binding mode, computational methods can also be used to estimate the binding affinity and kinetic parameters of ligand-receptor interactions.

Binding Affinities: The binding free energy (ΔG_bind) is a measure of the affinity of a ligand for its receptor. Computational methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and free energy perturbation (FEP) can be used to calculate the relative binding free energies of different ligands or the absolute binding free energy of a single ligand. frontiersin.orgfrontiersin.orgsemanticscholar.org These calculations can be computationally intensive but provide valuable quantitative predictions of binding affinity. For example, it has been noted that the nucleotide forms of isoguanine are substrates with high affinity for the human MTH1 protein. rsc.org Conversely, the removal of isoguanine from DNA by certain repair enzymes is slow due to poor affinity. rsc.org

Kinetic Parameters: The rates of association (k_on) and dissociation (k_off) of a ligand from its receptor are important kinetic parameters that determine the residence time of the ligand in the binding site. Computational methods, including various enhanced sampling molecular dynamics techniques, are being developed to predict these kinetic rates. nih.govarxiv.org Understanding the binding kinetics of isoguanine with its biological targets is crucial for designing molecules with desired therapeutic or functional properties.

Table 3: Computational Approaches for Studying Isoguanine-Target Interactions.
Computational MethodInformation ObtainedExample Application for Isoguanine
Molecular DockingPrediction of binding pose and key interactions.Investigating the binding of isoguanine to a purine riboswitch.
Molecular Dynamics (MD) SimulationsDynamic behavior of the ligand-receptor complex, conformational changes.Simulating isoguanine within a DNA duplex to assess its structural impact.
Free Energy Calculations (e.g., MM-PBSA, FEP)Quantitative prediction of binding affinity (ΔG_bind).Estimating the binding affinity of isoguanine derivatives to a target protein.
Enhanced Sampling MDPrediction of kinetic parameters (k_on, k_off).Determining the residence time of isoguanine in the active site of an enzyme.

Rational Drug Design Approaches Utilizing the Purine-2,8-dione Scaffold

The purine scaffold, a fusion of pyrimidine and imidazole (B134444) rings, is a cornerstone in medicinal chemistry due to its resemblance to endogenous biomolecules like ATP and guanine. researchgate.netnih.gov This structural similarity allows purine-based compounds to interact with a wide range of biological targets, including kinases, polymerases, and other enzymes crucial in cellular metabolism and signaling pathways. researchgate.netnih.gov Consequently, the purine framework, and specifically the purine-dione core, has become a "privileged scaffold" in drug discovery. nih.gov Rational drug design leverages computational techniques to optimize this scaffold for enhanced potency and selectivity against various therapeutic targets, particularly in oncology and virology. researchgate.netnih.gov These design strategies are broadly categorized into structure-based and ligand-based approaches.

Structure-Based Drug Design (SBDD) Principles

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the biological target, typically a protein or enzyme, to design molecules that can bind to it with high affinity and specificity. nih.gov This process often begins with determining the target's structure through methods like X-ray crystallography or NMR spectroscopy. Computational molecular docking is then employed to predict the binding conformation and affinity of potential ligands within the target's active site.

In the context of the purine-dione scaffold, SBDD has been instrumental in developing potent enzyme inhibitors. For instance, in the design of inhibitors for the human poly(A)-selective ribonuclease Caf1, molecular modeling was used to dock purine-2,6-dione (B11924001) derivatives into the enzyme's active site (PDB ID: 4GMJ). nih.gov These docking studies revealed key interactions, such as hydrogen bonding with specific amino acid residues like Asp61 and hydrophobic interactions within a pocket lined by Phe43, Pro44, Ser112, and Leu116. nih.gov By understanding these interactions, researchers could rationally introduce substituents onto the purine-dione core to enhance binding affinity. For example, the addition of a 1-(N,N-dimethylamino)prop-3-yl group at the N3 position led to a significant increase in potency, a result rationalized by docking studies which showed the protonated amine group forming a hydrogen bond with the carbonyl oxygen of Pro44. nih.gov

Similarly, SBDD has guided the development of purine-based derivatives as dual inhibitors of cancer-related kinases like EGFR and BRAFV600E. nih.govmdpi.com Molecular docking analyses were used to evaluate how these compounds fit within the ATP-binding pockets of the kinases, helping to rationalize their anti-proliferative activity and guide further structural modifications. mdpi.com

Ligand-Based Drug Design (LBDD) Approaches

When the 3D structure of the biological target is not available, Ligand-Based Drug Design (LBDD) methods are employed. nih.gov LBDD utilizes the information from a set of molecules known to be active against the target to develop a model, or pharmacophore, that defines the essential structural features required for biological activity. nih.govresearchgate.net This pharmacophore model then serves as a template for designing new molecules or searching databases for compounds with the desired activity.

A pharmacophore consists of a specific 3D arrangement of molecular features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net For the purine-dione scaffold, LBDD approaches have been used to identify the key pharmacophoric features necessary for inhibiting targets like PI3K and B-Raf oncogenes. nih.gov By analyzing a series of active 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives, researchers can build a model that guides the synthesis of new compounds with improved activity. nih.gov The underlying principle of LBDD is that molecules with similar structural and physicochemical properties are likely to exhibit similar biological activities. nih.gov Quantitative Structure-Activity Relationship (QSAR) is a principal method within LBDD.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental hypothesis is that variations in the biological activity of a set of compounds are dependent on the changes in their molecular properties. nih.gov For purine-dione derivatives, QSAR is a powerful tool for predicting the activity of unsynthesized compounds and for optimizing lead structures.

A notable application of this methodology involved the development of 3D-QSAR models for a series of 2-amino-7,9-dihydro-8H-purin-8-one derivatives as inhibitors of Janus kinase 3 (JAK3), a key enzyme in autoimmune diseases. mdpi.com In this study, both field-based and atom-based 3D-QSAR models were constructed.

Field-Based QSAR: This method characterizes the steric and electrostatic fields around the molecules to predict activity. mdpi.com

Atom-Based QSAR: This approach uses atomic descriptors to represent the molecular structure. mdpi.com

Both models yielded robust statistical results, with high squared correlation coefficients (R² > 0.9) and cross-validated correlation coefficients (Q² > 0.8), indicating strong predictive power. mdpi.com The models highlighted the critical role of specific molecular features for potent JAK3 inhibition. For example, the analysis revealed that hydrophobic/non-polar characteristics were highly important. mdpi.com The visual output of the 3D-QSAR models, often represented as contour maps, provides crucial insights for drug design. These maps show regions where certain properties (e.g., steric bulk, positive/negative charge, hydrophobicity) would either increase or decrease biological activity, thereby guiding the rational modification of the purine-dione scaffold to enhance its inhibitory potential against the target. mdpi.com

The data below illustrates a subset of the compounds used to build the QSAR model for JAK3 inhibition, showing the variation in structure and the corresponding biological activity.

Table 1: Structure and Biological Activity of 2-amino-7,9-dihydro-8H-purin-8-one Derivatives as JAK3 Inhibitors mdpi.com
CompoundSubstituent (R)Activity (pIC₅₀)
1-H5.886
2-CH₃6.155
3-CH₂CH₃6.301
4-F7.000
5-Cl7.699
6-Br7.824
7-I8.000
8-OH6.602
9-OCH₃6.921

Structure Activity Relationship Sar Studies and Rational Ligand Design Based on the 6 Amino 3h Purine 2,8 Dione Scaffold

Systematic Exploration of Substituent Effects on Biological Target Engagement

The biological activity of 6-amino-3H-purine-2,8-dione derivatives is highly dependent on the nature and position of various substituents. Researchers have systematically introduced a wide range of chemical groups at different sites of the purine (B94841) ring and its appendages to map the chemical space required for potent and selective biological target engagement.

Impact of Modifications at the Amino Group (C6) on Activity and Selectivity

The exocyclic amino group at the C6 position is a crucial feature of the this compound scaffold, playing a significant role in its recognition by biological targets. While extensive modifications have been explored at other positions of the purine ring, the C6-amino group is largely conserved in the most potent derivatives, particularly those targeting TLR7/8. This suggests that this group is a key pharmacophoric element, likely involved in essential hydrogen bonding interactions within the receptor's binding site.

Alterations to this group, such as N-alkylation or replacement with other functionalities, have not been widely reported in the context of optimizing activity for targets like TLR7/8, implying that the unsubstituted amino group is critical for maintaining high-affinity binding.

Influence of Substitutions at the Dione Positions (C2, C8)

The carbonyl group at the C8 position is a defining characteristic of the 8-oxoadenine scaffold and is fundamental to its interaction with target proteins. This oxo group can act as a hydrogen bond acceptor, contributing significantly to the binding affinity. nih.gov

In contrast, the C2 position has been a key site for modification to enhance potency. Introduction of an alkoxy group at this position has proven to be a successful strategy. SAR studies have demonstrated that the nature of this alkoxy substituent significantly impacts TLR7/8 agonistic activity. For instance, optimizing the chain length and branching of the alkoxy group can lead to a substantial increase in potency. A notable finding is that a 1-(S)-methylbutoxy group at the C2 position significantly enhances TLR7/8 activity, suggesting a specific hydrophobic pocket in the receptor that can accommodate this branched alkyl chain. nih.govnih.gov

CompoundC2-SubstituentRelative TLR7/8 Potency
1a2-O-butylBaseline
1b1-(S)-methylbutoxySignificantly Increased
1c1-(R)-methylbutoxy-
1dmethoxyethoxy-

Role of Substituents at Nitrogen Heteroatoms (N1, N3, N7, N9)

The nitrogen atoms of the purine ring system offer multiple points for substitution, with the N9 position being the most extensively studied for derivatization of the this compound scaffold. The introduction of a substituent at N9 is a common strategy to modulate the pharmacological properties of this class of compounds. nih.govresearchgate.net

Specifically, attaching various linkers and N-heterocycles to the N9 position has been shown to be critical for tuning TLR7/8 selectivity and potency. nih.govacs.org The N7 position is another potential site for alkylation, though this has been explored to a lesser extent for this particular scaffold's activity at TLRs. nih.gov Modifications at the N1 and N3 positions are less common in the context of TLR7/8 agonists based on this scaffold, suggesting that these positions may be sterically hindered within the binding site or that substitutions at these positions are detrimental to activity.

Effects of Linker Length and Flexibility on Pharmacological Profiles

For N9-substituted this compound derivatives, the length and flexibility of the linker connecting the purine core to a terminal group (often a heterocyclic moiety) have a profound impact on biological activity. acs.org In the development of TLR7/8 agonists, a clear correlation has been established between the length of an alkyl linker at the N9 position and the resulting potency.

For instance, in a series of compounds with a terminal piperidine ring, increasing the carbon linker length from one to four carbons resulted in a significant increase in TLR7 potency. acs.org This suggests that the linker spans a specific distance within the receptor to position the terminal heterocycle in a favorable binding pocket. The flexibility of the linker is also a key parameter, with alkyl chains being commonly employed to allow for conformational adaptation upon binding.

Compound SeriesN9-Linker LengthEffect on TLR7 Potency
Piperidine1 CarbonLow
Piperidine2 CarbonsIncreased
Piperidine4 CarbonsSignificantly Increased
Aminoalkyl2 CarbonsLow
Aminoalkyl4 CarbonsSignificantly Increased

Stereochemical Considerations in Ligand-Receptor Interactions

Stereochemistry can play a critical role in the interaction between a ligand and its receptor. In the case of this compound derivatives, stereochemical aspects have been investigated in relation to substituents.

Interestingly, for N-heterocyclic rings attached via a linker to the N9 position, chirality within the heterocycle appears to have little effect on TLR7/8 potency or selectivity. nih.gov This suggests that the binding pocket for this part of the molecule is relatively accommodating and does not have specific stereochemical requirements.

In contrast, the stereochemistry of substituents at the C2 position has been shown to be important. As mentioned earlier, the (S)-enantiomer of the 1-methylbutoxy group at the C2 position leads to a significant increase in TLR7/8 activity compared to the (R)-enantiomer, highlighting a specific stereochemical preference in the corresponding binding pocket. nih.gov

Furthermore, the 8-oxoadenine base itself can adopt different conformations, such as syn and anti, which can influence its base-pairing properties and interactions with proteins. researchgate.net While this is extensively studied in the context of DNA, these conformational preferences are also a fundamental stereochemical consideration in the design of small molecule ligands.

Design Principles for Modulating Receptor Affinity and Selectivity

Based on the extensive SAR studies on the this compound scaffold, several key design principles have been established for modulating receptor affinity and selectivity, particularly for TLR7 and TLR8.

Conservation of the 6-amino and 8-oxo functionalities: These groups are considered essential pharmacophoric features for receptor binding, likely participating in crucial hydrogen bond interactions.

Optimization of the C2-alkoxy substituent: The C2 position is a key site for enhancing potency. The introduction of a branched alkoxy group, such as 1-(S)-methylbutoxy, can significantly improve activity. nih.govnih.gov The length and stereochemistry of this substituent are critical parameters to optimize.

Strategic modification of the N9 position: The N9 position serves as an important vector for introducing linkers and terminal groups to access additional binding pockets within the receptor.

Tuning of the N9-linker length: The length of the linker at the N9 position is a critical determinant of potency, and its optimal length needs to be empirically determined for a given target and terminal group. acs.org

Selection of the N9-terminal heterocycle: The nature and size of the terminal heterocycle at the end of the N9-linker can influence both potency and selectivity. nih.govacs.org

By systematically applying these principles, researchers can rationally design novel this compound derivatives with tailored pharmacological profiles for specific biological targets.

Fragment-Based Drug Discovery (FBDD) Strategies Employing Purine-2,8-dione Fragments

The core principle of FBDD involves screening a library of low-molecular-weight fragments to identify "hits" that bind to a biological target, albeit often with low affinity. These initial hits then serve as starting points for optimization through strategies such as fragment growing, linking, or merging, guided by structural biology techniques like X-ray crystallography and computational modeling.

The this compound scaffold, and the broader purine-2,8-dione class, are particularly attractive for FBDD due to their structural resemblance to the adenine (B156593) core of ATP. This inherent feature provides a strong foundation for designing inhibitors that target the ATP-binding sites of enzymes, a common strategy in kinase inhibitor development.

Detailed Research Findings in FBDD Campaigns

While specific, publicly detailed FBDD campaigns commencing with the this compound fragment are not extensively documented in readily available literature, the general principles are well-established and can be illustrated through analogous purine-based inhibitor development programs.

For instance, in the pursuit of novel kinase inhibitors, a hypothetical FBDD campaign might begin by screening a library of diverse purine-based fragments against a target kinase, such as Aurora kinase or a phosphoinositide 3-kinase (PI3K) isoform. Initial hits, potentially including derivatives of purine-2,8-dione, would be identified through biophysical techniques like surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy.

Subsequent steps would involve obtaining the crystal structure of the target protein in complex with the fragment hit. This structural information is paramount for the "fragment growing" strategy, where medicinal chemists rationally design and synthesize modifications to the initial fragment to extend its interactions into adjacent binding pockets, thereby increasing potency.

Consider a hypothetical screening hit, a simple purine-2,8-dione fragment, with a weak affinity for a target kinase.

Fragment IDScaffoldTargetAffinity (Kd)Ligand Efficiency (LE)
F-01Purine-2,8-dioneKinase X250 µM0.35

Guided by the co-crystal structure, chemists might add a substituent at the N7 or C8 position of the purine ring to engage with a nearby hydrophobic pocket in the ATP-binding site. This iterative process of design, synthesis, and testing is aimed at improving both the affinity and the ligand efficiency (LE), a measure of the binding energy per heavy atom.

The evolution of a fragment hit into a lead compound can be tracked through key parameters, as illustrated in the following hypothetical data table:

CompoundModification from F-01IC50Ligand Efficiency (LE)
F-01->100 µM0.35
Lead-01Addition of a benzyl (B1604629) group at N710 µM0.38
Lead-02Optimization of the benzyl group500 nM0.42
Lead-03Further optimization for selectivity50 nM0.45

Another powerful FBDD strategy is "fragment linking," where two different fragments that bind to adjacent sites on the protein are connected via a chemical linker. This can lead to a dramatic increase in affinity due to the additive binding energies of the individual fragments and the entropic benefit of a single molecule binding.

The success of FBDD strategies employing purine-based scaffolds underscores the value of this approach in modern drug discovery. By starting small and building upon a foundation of structurally validated interactions, researchers can navigate the complexities of drug design to develop novel and effective therapeutic agents. The continued application of FBDD to the versatile this compound and related scaffolds holds significant promise for the future of medicine.

Biological and Biochemical Mechanisms of Action of 6 Amino 3h Purine 2,8 Dione Derivatives

Interaction with Purinergic Receptor Subtypes

Purinergic receptors are a class of membrane proteins that are widely distributed throughout the body and are activated by purines such as adenosine (B11128) and ATP. nih.gov They are broadly divided into two families: P1 receptors, which respond to adenosine, and P2 receptors, which are activated by ATP, ADP, UTP, and UDP. nih.govnih.gov Derivatives of the 6-aminopurine structure are pivotal in the study and modulation of these receptors.

The P1 family, or adenosine receptors (ARs), consists of four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. mdpi.com Derivatives based on the purine (B94841) scaffold have been developed as potent and selective agonists and antagonists for these subtypes.

Highly selective agonists for the A3 adenosine receptor (A3AR) have been designed through structural modifications of the purine core. nih.gov Key features influencing A3AR interaction include substitutions at the N6 and 2-positions of the purine ring. nih.gov For instance, the N6-benzyl group is a critical determinant for A3AR affinity. nih.gov Ring-constrained (N)-methanocarba 5'-uronamide derivatives have been reported as highly selective A3AR agonists, with some compounds exhibiting Ki values in the low nanomolar range. nih.gov

Conversely, the purine framework is also central to the development of A2A receptor antagonists. mdpi.com The bicyclic purine core of these antagonists typically positions itself between key amino acid residues like Phe168 and Leu249 in the A2AAR binding pocket. mdpi.com The N6-amino group often forms crucial hydrogen bonds with Asn253 and Glu169, while substituents at the 8-position can project deeper into the binding cavity, influencing affinity and selectivity. mdpi.com Xanthine (B1682287) derivatives, which share the purine-2,6-dione (B11924001) core, such as Istradefylline, are well-established A2AAR antagonists. nih.gov

Table 1: Binding Affinities of Selected Purine Derivatives at Adenosine Receptor Subtypes
CompoundTarget ReceptorBinding Affinity (Ki, nM)Activity
Cl-IB-MECAHuman A3~1Agonist nih.gov
MRS3558Human A30.3Agonist nih.gov
Istradefylline (KW-6002)A2AData not specifiedAntagonist nih.gov
ZM241385A2AData not specifiedAntagonist nih.gov

While P1 receptors respond to adenosine, P2 receptors are a more diverse group activated by nucleotides like ATP and ADP. nih.gov P2 receptors are further divided into two subfamilies: the G protein-coupled P2Y receptors and the ligand-gated ion channel P2X receptors. nih.gov The purine structure is fundamental to the endogenous ligands for both P1 and P2 receptors, making purine derivatives a rich source of modulators for both families.

P1 receptors are located on smooth muscle cells, where their activation by adenosine typically causes relaxation. nih.gov In contrast, P2 receptors can be found on both endothelial cells (mediating relaxation) and smooth muscle cells (mediating contraction). nih.gov Research into compounds that can differentiate between these receptor families is crucial for achieving targeted therapeutic effects. For example, xanthine derivatives are known to block P1 receptors but not P2 receptors. nih.gov

Structurally related compounds have been explored as P2Y receptor antagonists. A series of 6-amino-2-mercapto-3H-pyrimidin-4-one derivatives, which can be seen as a simplified combination of known P2Y12 antagonists, have been developed. nih.gov These compounds were found to inhibit ADP-induced human platelet aggregation, a process mediated by the P2Y12 receptor. nih.gov The most potent of these derivatives specifically antagonized the effect of a P2Y12 agonist in cells expressing the recombinant human receptor, while notably not interfering with ligand binding to P1 receptors, demonstrating selectivity between the two purinergic receptor families. nih.gov

Modulation of Serotonin (B10506) Receptor Subtypes (5-HT)

The serotonin (5-hydroxytryptamine, 5-HT) system involves at least 14 distinct receptor subtypes, the majority of which are GPCRs that regulate a vast array of neurological functions. nih.govnih.gov The versatile purine-dione scaffold has been successfully adapted to create ligands with high affinity for several 5-HT receptor subtypes.

The 5-HT1A receptor is a key target for anxiolytic and antidepressant agents. bham.ac.uk Derivatives of 8-alkoxypurine-2,6-diones have been synthesized and shown to possess significant affinity for 5-HT1A receptors. nih.gov By attaching arylpiperazine moieties to the purine-dione core via a flexible alkylene spacer, researchers have created potent 5-HT1A ligands. nih.gov

Functional assays reveal that these compounds can act as agonists. For example, some 2-heteroaryl-phenoxyethylamine derivatives have demonstrated high 5-HT1A receptor affinity with pKi values reaching up to 9.2 and have been characterized as agonists, with one compound showing a pD2 of 8.83. nih.gov Another compound in a related series displayed superagonist activity, with a maximum effect (Emax) of 240% relative to the standard agonist. nih.gov The stereochemistry of these derivatives does not always influence binding affinity, though it can impact in vivo activity. nih.gov

Table 2: In Vitro Activity of Selected Purine-Related Derivatives at 5-HT1A Receptors
Compound ClassBinding Affinity (pKi)Functional Potency (pD2)Intrinsic Activity (Emax %)
4-pyridinyl derivative9.28.83Data not specified nih.gov
Imidazolyl derivative8.985.46240 nih.gov
(R/S)-1 Enantiomeric Pair7.92 - 8.39Data not specifiedData not specified nih.gov

Blockade of the 5-HT2A receptor is a primary mechanism of action for numerous antipsychotic medications. nih.gov While the purine-dione core is not the most common scaffold for 5-HT2A antagonists, modifications to related heterocyclic systems can confer affinity for this receptor. Often, selectivity against the 5-HT2A receptor is a key goal in the development of ligands for other targets, such as the 5-HT6 receptor. mdpi.com

In the development of novel 1,3,5-triazine (B166579) derivatives as 5-HT6 ligands, affinity for the 5-HT2A receptor was evaluated as a measure of selectivity. mdpi.com These triazine compounds, which can be viewed as bioisosteres of the purine scaffold, generally showed weaker affinity for 5-HT2A receptors compared to their primary target. mdpi.com This demonstrates that while the core structure allows for interaction, specific substitution patterns are required to achieve high affinity and antagonism at the 5-HT2A receptor, a principle that applies equally to purine-based derivatives.

The 5-HT6 and 5-HT7 receptors, both positively coupled to adenylyl cyclase, are involved in cognitive and emotional processes. bham.ac.uk Designing ligands with low affinity for 5-HT6 and 5-HT7 receptors is sometimes desirable to create selective 5-HT1A agonists. nih.gov Conversely, multifunctional ligands that interact with these receptors are also of significant interest.

Aminoalkyl derivatives of 8-alkoxypurine-2,6-diones have been identified as potent dual 5-HT1A/5-HT7 receptor ligands. nih.gov Specifically, certain 7-(2-hydroxyphenyl)piperazinylalkyl-1,3-dimethyl-8-ethoxypurine-2,6-diones act as antagonists at both 5-HT1A and 5-HT7 receptors. nih.gov This dual activity is of interest for developing potential antidepressant agents. The affinity for these receptors is influenced by the nature of the alkoxy group at the 8-position and the length of the alkyl spacer connecting the purine-dione and the arylpiperazine moieties. nih.gov Similarly, when developing selective 5-HT1A agonists, researchers have noted that high selectivity over 5-HT6 and 5-HT7 subtypes is a crucial parameter for potential therapeutic candidates. nih.gov

Interactions with Dopamine (B1211576) Receptors (D2) and their Functional Consequences

Currently, there is a notable lack of direct scientific evidence specifically detailing the interactions of 6-amino-3H-purine-2,8-dione and its close derivatives with dopamine D2 receptors. The available research on dopamine D2 receptor ligands primarily focuses on other chemical scaffolds. nih.gov In silico approaches, such as pharmacophore modeling and virtual screening, have been employed to identify novel D2 receptor ligands, but these studies have not yet highlighted purine-2,8-dione structures as prominent candidates. nih.govresearchgate.net

Dopamine receptors, particularly the D2 subtype, are crucial G-protein coupled receptors (GPCRs) involved in various physiological processes in the central nervous system, including motor control, cognition, and emotion. mdpi.com The orthosteric binding pocket of the D2 receptor is highly conserved and features key residues like Asp3.32, a serine microdomain, and an aromatic microdomain that are critical for ligand binding and receptor activation. nih.gov The development of ligands with high affinity and selectivity for the D2 receptor is a significant area of research for treating conditions like Parkinson's disease and schizophrenia. nih.govmdpi.com While extensive research has been conducted on various chemical classes of D2 receptor modulators, the potential role of this compound derivatives in this context remains an open area for future investigation. Further experimental studies, including binding assays and functional screens, are necessary to determine if this class of compounds has any affinity for and functional effect on dopamine D2 receptors.

Enzymatic Inhibition and Activation Mechanisms

Derivatives of this compound have been investigated for their potential to inhibit various enzymes, demonstrating a range of activities and mechanisms.

Phosphodiesterase (PDE) Inhibition and Cyclic Nucleotide Signaling Modulation

Direct experimental evidence specifically linking this compound to the inhibition of phosphodiesterases (PDEs) is limited in the current scientific literature. However, the broader class of purine derivatives has been extensively studied as PDE inhibitors. PDEs are crucial enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of these enzymes can lead to a variety of physiological effects, making them attractive therapeutic targets.

For instance, various purin-6-one derivatives have been synthesized and evaluated as inhibitors of PDE2. nih.gov Structure-activity relationship (SAR) studies on these compounds have provided insights into the chemical modifications that enhance inhibitory activity. Similarly, other purine series have been optimized to yield potent and selective inhibitors of PDE5 for the treatment of erectile dysfunction. genecards.org These studies highlight the potential of the purine scaffold as a basis for developing PDE inhibitors. Future screening and SAR studies would be necessary to ascertain whether this compound or its derivatives possess any significant PDE inhibitory activity and how they might modulate cyclic nucleotide signaling.

Cyclin-Dependent Kinase (CDK) Inhibition and Cell Cycle Regulation

Purine analogs have been recognized as a significant class of cyclin-dependent kinase (CDK) inhibitors. mdpi.com CDKs are key enzymes that regulate the progression of the cell cycle, and their inhibition is a major strategy in cancer therapy. While direct studies on this compound as a CDK inhibitor are not prominent, research on related 2-aminopurine (B61359) derivatives provides valuable insights into their potential mechanism of action.

These compounds typically act as competitive inhibitors at the ATP-binding site of CDKs. mdpi.com The purine core forms crucial hydrogen bonds with the hinge region of the kinase, anchoring the inhibitor. Substitutions at various positions on the purine ring can then be modified to enhance potency and selectivity for specific CDK isoforms. For example, novel 2,6,9-trisubstituted purines have been developed as potent CDK inhibitors. Structure-based design has led to the creation of 2-aminopurine derivatives with high inhibitory activity against CDK2, a key regulator of the G1/S phase transition of the cell cycle.

Table 1: CDK Inhibitory Activity of Selected Purine Analogs

Compound Target CDK IC50 (nM)
R-Roscovitine CDK2 73

This table presents data for related 2-aminopurine derivatives to illustrate the potential of the purine scaffold for CDK inhibition.

The inhibition of CDKs by these purine derivatives leads to cell cycle arrest, typically at the G1/S or G2/M checkpoints, thereby inhibiting the proliferation of cancer cells. The selectivity of these inhibitors for different CDK isoforms is a critical aspect of their development to minimize off-target effects.

Sirtuin (SIRT1-7) Inhibition Mechanisms and Implications for Deacetylation Pathways

Sirtuins (SIRT1-7) are a family of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including metabolism, DNA repair, and inflammation. The inhibition of sirtuins has emerged as a potential therapeutic strategy for cancer and neurodegenerative diseases. Structurally related compounds, specifically 8-mercapto-3,7-dihydro-1H-purine-2,6-diones, have been identified as potent sirtuin inhibitors.

These inhibitors are believed to occupy the acetyl-lysine binding site of the sirtuin enzyme. researchgate.net Molecular docking studies have shown that they interact with the enzyme primarily through hydrophobic interactions. researchgate.net Enzyme kinetic assays have demonstrated that these compounds act as competitive inhibitors with respect to the acetylated substrate and as mixed-type inhibitors with respect to NAD+. researchgate.net

Table 2: Sirtuin Inhibitory Activity of a Representative 8-Mercapto-3,7-dihydro-1H-purine-2,6-dione Derivative (Compound 15)

Sirtuin Isoform IC50 (µM)
SIRT1 2.5 ± 0.2
SIRT2 3.1 ± 0.3
SIRT3 1.8 ± 0.1

This data for a related mercapto-purine-dione illustrates the potential for this scaffold to inhibit sirtuins.

The inhibition of sirtuins by these compounds can have significant implications for deacetylation pathways, potentially leading to the modulation of gene expression and cellular metabolism. The development of isoform-selective sirtuin inhibitors based on the purine-dione scaffold is an active area of research.

Xanthine Oxidase Inhibition Profiles

This compound, also known as 2,8-dihydroxyadenine (B126177), is a known metabolite in the purine degradation pathway and is structurally related to xanthine and hypoxanthine (B114508), the natural substrates of xanthine oxidase (XO). wikipedia.orgnih.gov XO is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. mhmedical.com Inhibition of XO is a primary therapeutic strategy for managing hyperuricemia and gout. mhmedical.com

While this compound itself is a product of a metabolic pathway involving xanthine dehydrogenase (an enzyme closely related to xanthine oxidase), its direct inhibitory profile on XO is not extensively detailed. nih.govmhmedical.com However, the parent compound, 6-aminopurine (adenine), and its derivatives have been studied as XO inhibitors. 6-aminopurine can be oxidized by XO to form 2,8-dihydroxyadenine, and this process can lead to the inhibition of the enzyme.

Kinetic studies on related 6-aminopurine analogues have revealed different modes of inhibition. For example, 2-chloro-6-(methylamino)purine has been shown to be a non-competitive inhibitor of XO, while 4-aminopyrazolo[3,4-d]pyrimidine acts as a competitive inhibitor.

Table 3: Xanthine Oxidase Inhibitory Activity of 6-Aminopurine and its Analogs

Compound IC50 (µM) Mode of Inhibition
6-aminopurine (adenine) 10.89 ± 0.13 Substrate/Product Inhibition
2-chloro-6-(methylamino)purine 10.19 ± 0.10 Non-competitive
4-aminopyrazolo[3,4-d]pyrimidine 30.26 ± 0.23 Competitive

These findings suggest that the 6-aminopurine scaffold is a viable starting point for the design of XO inhibitors. The specific inhibitory profile of this compound would require direct enzymatic assays to be fully characterized.

Influence on Intracellular Signaling Cascades

The influence of this compound on intracellular signaling cascades is not well-defined in the scientific literature. However, as a purine derivative, its presence and metabolism are intrinsically linked to cellular signaling pathways that are sensitive to purine nucleotide levels.

Purine metabolism is closely intertwined with major signaling networks that control cell growth, proliferation, and survival. Notably, the mTORC1 signaling pathway, a central regulator of anabolic processes, is sensitive to changes in cellular purine nucleotide concentrations. nih.gov Depletion of purines has been shown to inhibit mTORC1 signaling, and this effect is dependent on the TSC complex and the small GTPase Rheb. nih.gov This suggests that fluctuations in the levels of purine metabolites, which could be influenced by the metabolism of this compound, might impact mTORC1 activity.

Furthermore, the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation, has also been shown to regulate de novo purine synthesis. northwestern.edu Specifically, ERK signaling can stimulate purine synthesis through the post-translational modification of enzymes in the purine synthesis pathway. northwestern.edu This indicates a bidirectional relationship between MAPK/ERK signaling and purine metabolism.

The PI3K/Akt/mTOR pathway is another critical signaling cascade that is often dysregulated in cancer and is a target for many therapeutic agents. nih.gov Some purine and pyrimidine (B1678525) derivatives are known to act as PI3K/Akt inhibitors. nih.gov Given the structural similarity, it is plausible that this compound derivatives could potentially interact with components of this pathway, although direct evidence is currently lacking.

Role in Endogenous Purine Metabolism and Biotransformation

The metabolic fate of this compound is intricately linked to the pathways of purine degradation and repair mechanisms designed to mitigate oxidative damage. Once formed, this oxidized purine can exist as a free base or as a nucleoside (8-oxo-7,8-dihydroguanosine, 8-oxoGsn) and must be processed by the cell to prevent its potentially mutagenic incorporation into nucleic acids.

Identification and Characterization of Metabolic Pathways

The primary source of free this compound in the cell is the base excision repair (BER) pathway. When guanine (B1146940) within DNA is oxidized to 8-oxoguanine, the DNA glycosylase, 8-oxoguanine DNA glycosylase 1 (OGG1), recognizes and excises the damaged base, releasing free 8-oxoguanine. nih.govmdpi.commdpi.com

The subsequent metabolic pathways for free 8-oxoguanine are not as definitively characterized in mammals as they are for canonical purines like guanine and hypoxanthine. However, research in bacteria has identified a specific enzyme, 8-oxoguanine deaminase , which directly converts 8-oxoguanine to uric acid. encyclopedia.pubnih.govnih.govtamu.edu This enzyme provides a direct route for the detoxification and excretion of this oxidized purine. While a homologous enzyme has not been definitively identified in mammals, the ultimate conversion of 8-oxoguanine to uric acid is a recognized metabolic step.

In mammalian systems, the established purine degradation pathway culminates in the formation of uric acid via the action of xanthine oxidase. nih.govmdpi.comresearchgate.net While xanthine oxidase is known to catalyze the oxidation of hypoxanthine to xanthine and then xanthine to uric acid, its direct action on 8-oxoguanine is not as well-documented. nih.gov It is plausible that other enzymes are involved in the conversion of 8-oxoguanine to a substrate that can enter the terminal stages of the purine catabolic pathway.

The nucleoside form, 8-oxo-7,8-dihydroguanosine (8-oxoGsn), is not further metabolized and is excreted in the urine, serving as a reliable biomarker of RNA oxidation. nih.gov

Enzyme/PathwaySubstrateProductOrganism/SystemKey Findings
8-Oxoguanine DNA Glycosylase 1 (OGG1) 8-oxoguanine in DNAFree 8-oxoguanineMammalsInitiates the base excision repair of oxidized guanine. nih.govmdpi.commdpi.com
8-Oxoguanine Deaminase 8-oxoguanineUric AcidBacteria (e.g., Pseudomonas aeruginosa)Directly converts 8-oxoguanine to uric acid. encyclopedia.pubnih.govnih.govtamu.edu
Xanthine Oxidase Hypoxanthine, XanthineXanthine, Uric AcidMammalsKey enzyme in the final steps of purine catabolism. nih.govmdpi.comresearchgate.net Its direct role on 8-oxoguanine in mammals is less clear. nih.gov

Formation as an Oxidation Product of Uric Acid in Biological Systems

Uric acid, the final product of purine metabolism in humans, is a well-known antioxidant. encyclopedia.pubsemanticscholar.org However, under certain conditions, it can also act as a pro-oxidant. The oxidation of uric acid by various reactive oxygen species (ROS) can lead to the formation of several products, including allantoin (B1664786) and, potentially, 8-oxoguanine.

The in vivo formation of 8-oxoguanine directly from uric acid is a complex process. Reactive oxygen species such as hydroxyl radicals (•OH) and peroxynitrite (ONOO−), which are generated during various physiological and pathological processes, can react with uric acid. researchgate.netnih.govnih.gov While the primary oxidation product of uric acid is often considered to be allantoin, the chemical similarity between uric acid and 8-oxoguanine suggests that under specific oxidative pressures, the purine ring of uric acid could be modified to form 8-oxoguanine.

Studies have shown a positive correlation between high serum uric acid levels and increased levels of urinary 8-hydroxydeoxyguanosine (a derivative of 8-oxoguanine), particularly in patients with type 2 diabetes, suggesting a link between uric acid metabolism and oxidative DNA damage. nih.gov This association points towards a pro-oxidant role of uric acid in certain metabolic states, potentially contributing to the pool of oxidized purines, including 8-oxoguanine. The exact chemical mechanisms and enzymatic involvement in the conversion of uric acid to 8-oxoguanine in biological systems remain an area of active investigation.

Oxidizing AgentReactantPotential ProductBiological Relevance
Hydroxyl Radical (•OH) Uric AcidAllantoin, 8-oxoguanine (potential)Generated during normal metabolism and inflammation. sigmaaldrich.com
Peroxynitrite (ONOO−) Uric AcidVarious oxidation productsFormed from the reaction of nitric oxide and superoxide; involved in inflammatory conditions. encyclopedia.pubsemanticscholar.org
Hypochlorous Acid (HOCl) Uric AcidAllantoin, other productsProduced by myeloperoxidase in neutrophils during inflammation. sigmaaldrich.com

Advanced Research Applications and Future Directions in Chemical Biology for 6 Amino 3h Purine 2,8 Dione

Development of Chemical Probes for Receptor and Enzyme Target Identification

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling researchers to study that protein's function in complex biological systems. promega.com Isoguanine's distinct structure makes it a valuable component in the development of such probes for identifying and characterizing receptors and enzymes.

Researchers utilize isoguanine's unique base-pairing potential with analogs like isocytosine (B10225) to create highly specific nucleic acid probes. The isoguanine-isocytosine (isoG-isoC) base pair exhibits greater stability than the canonical guanine-cytosine (G-C) pair, a property that can be harnessed to design probes with high affinity and specificity for target nucleic acid sequences or proteins that bind them. acs.org

Furthermore, isoguanine (B23775) can be functionalized by attaching reporter molecules, such as fluorescent dyes or affinity tags, to its structure. These modified isoguanine derivatives can then be incorporated into oligonucleotides. For example, fluorescently labeled DNA containing isoguanine can be used to study DNA-protein interactions, where changes in fluorescence can signal binding events, helping to identify and characterize DNA-binding enzymes or receptors. acs.org While direct, high-affinity radioiodinated probes have been developed for other systems like imidazoline/guanidinium receptive sites, the principles of creating high-affinity, selective molecular probes are applicable to isoguanine-based structures for identifying novel biological targets. nih.gov

The development of isoguanine-based probes contributes to:

Target Validation: Confirming the role of a specific enzyme or receptor in a biological process. promega.com

Assay Development: Creating tools for high-throughput screening of potential drug candidates that interact with the target. chemimpex.com

Understanding Mechanism of Action: Elucidating how proteins and enzymes function at a molecular level.

Scaffold for the Rational Design of Novel Chemical Entities

In medicinal chemistry, a "scaffold" refers to the core chemical structure of a compound that is used as a starting point for designing new drugs. mdpi.com The purine (B94841) scaffold, to which isoguanine belongs, is considered a "privileged structure" because it can bind to a wide range of biological targets with high affinity. nih.gov This makes isoguanine an attractive scaffold for the rational design of novel chemical entities with therapeutic potential.

The unique arrangement of hydrogen bond donors and acceptors in isoguanine, differing from its isomer guanine (B1146940), allows for the design of inhibitors with high selectivity for specific enzyme active sites. rsc.org For instance, derivatives of the purine-2,6-dione (B11924001) scaffold have been identified as inhibitors of the human poly(A)-selective ribonuclease Caf1, an enzyme involved in mRNA degradation. nih.gov Similarly, other purine-based scaffolds like 8-mercapto-3,7-dihydro-1H-purine-2,6-dione have been used to develop potent inhibitors for sirtuins (SIRT1, SIRT2, SIRT3, SIRT5), which are important targets in cancer and neurodegenerative diseases. mdpi.com

The process of using isoguanine as a scaffold involves:

Hit Identification: Identifying isoguanine or a simple derivative as a molecule that shows some activity against a biological target.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the isoguanine structure at various positions (e.g., the N1, N3, or N9 positions) and observing how these changes affect its biological activity.

Lead Optimization: Refining the chemical structure to improve properties like potency, selectivity, and metabolic stability, leading to the development of a potential drug candidate.

This rational design approach has led to the exploration of isoguanine derivatives as potential anticancer and antiviral agents. chemimpex.comnih.gov

Utilization in Biochemical Research for Studying Purine Metabolism and Signaling Pathways

Isoguanine plays a crucial role in biochemical research aimed at understanding the intricate networks of purine metabolism and cellular signaling. Purines are fundamental molecules essential for building DNA and RNA, cellular energy transfer (ATP), and cell communication. nih.gov

Isoguanine itself is a product of oxidative damage to adenine (B156593) in DNA, making it a biomarker for oxidative stress. rsc.org Its presence in DNA can be mutagenic. nih.gov Studying the enzymes that recognize and repair this damage provides insight into cellular mechanisms for maintaining genome integrity. For example, research has shown that the enzyme cytosine deaminase (CDA) from E. coli can catalyze the deamination of isoguanine to xanthine (B1682287), suggesting a role in a cellular detoxification or metabolic pathway. nih.gov

Furthermore, isoguanine and its nucleoside form, isoguanosine (B3425122), can be used to probe the substrate specificity of various enzymes involved in purine metabolism. rsc.org Studies have revealed that while some enzymes in nucleic acid metabolism can incorporate isoguanine, others cannot, helping to map the functional constraints of these biochemical pathways. rsc.org

The study of signaling pathways, which are the communication networks that control cellular activities, also benefits from isoguanine-related research. avivasysbio.com By incorporating isoguanine derivatives into synthetic signaling molecules or nucleic acid aptamers, researchers can investigate how specific changes in molecular structure affect binding to target proteins and the subsequent activation or inhibition of a signaling cascade. plos.org Although introducing isoguanosine into a thrombin-binding aptamer was found to negatively impact its function, this finding itself provides valuable information about the strict structural requirements for that particular biological interaction. plos.org

Table 1: Enzymes Interacting with Isoguanine/Isoguanosine

EnzymeOrganism/SourceInteraction/FunctionResearch Implication
Cytosine Deaminase (CDA) E. coliCatalyzes the deamination of isoguanine to xanthine. nih.govReveals a potential pathway for isoguanine metabolism or detoxification. nih.gov
Human MTH1 Protein HumanBinds isoguanine nucleotide forms (2-OH-ATP, 2-OH-dATP) with high affinity. rsc.orgImplicates isoguanine as a significant substrate in the context of cellular sanitation of oxidized nucleotides. rsc.org
MutY and MutM Proteins E. coliShow slow removal of isoguanine from DNA due to poor affinity. rsc.orgProvides insight into the efficiency of specific DNA repair pathways for this type of damage. rsc.org
Various DNA/RNA Polymerases MultipleCan incorporate isoguanine into DNA/RNA, often leading to mispairing. rsc.orgUsed to study polymerase fidelity and the consequences of unnatural base pairs in nucleic acids. rsc.org

Exploration of Agricultural Chemical Applications (e.g., Biopesticides)

The potential application of 6-amino-3H-purine-2,8-dione in the agricultural sector is an emerging area of research. The structural similarity of isoguanine to natural purines suggests that its derivatives could potentially interfere with essential biochemical pathways in pests or plant pathogens.

The development of biopesticides often focuses on finding compounds that are highly specific to the target organism while having minimal impact on non-target species and the environment. Given that isoguanine can be metabolized by specific enzymes, such as cytosine deaminase found in bacteria, it is conceivable that derivatives could be designed to be selectively toxic. nih.gov For example, a non-toxic isoguanine derivative could be engineered to be converted into a toxic compound only by an enzyme present in a specific pest insect or fungus.

While direct research on isoguanine as a biopesticide is not extensively documented in publicly available literature, the broader field of using purine analogs as bioactive compounds supports the rationale for such exploration. The strategy would involve:

Screening isoguanine derivatives against a range of agricultural pests and pathogens.

Identifying specific metabolic enzymes in the target organisms that could be exploited.

Designing pro-pesticides that are activated by these target-specific enzymes.

This approach aligns with the ongoing search for novel, safer, and more effective crop protection agents.

Strategies for Overcoming Research Challenges and Advancing Therapeutic Potential

Despite its promise, the development of isoguanine-based therapeutics faces several challenges. A primary hurdle is related to the replication of nucleic acids containing isoguanine. Challenges in polymerase-mediated replication, especially in sequences with high isoguanine content, can complicate its use in genetic and certain therapeutic applications. nih.gov Additionally, like many nucleic acid-based therapies, issues related to bioavailability, in vivo delivery, and potential toxicity must be addressed. nih.govnih.gov

Strategies to overcome these challenges and unlock the full therapeutic potential of isoguanine are actively being pursued:

Chemical Modification: Synthesizing novel derivatives of isoguanine to improve properties such as metabolic stability, target affinity, and reduced off-target effects. This includes modifications to the purine ring or the attached sugar in its nucleoside form. rsc.org

Advanced Drug Delivery Systems: Developing nano-drug delivery carriers to enhance the solubility, stability, and bioavailability of isoguanine-based compounds, ensuring they reach their intended target in the body effectively. nih.gov

Combination Therapies: Investigating the use of isoguanine derivatives in combination with other therapeutic agents. This approach could create synergistic effects, improving treatment efficacy and potentially lowering required doses. nih.gov

Improving Synthetic Routes: Devising more efficient and milder chemical synthesis methods to produce isoguanine and its derivatives in higher yields, which is crucial for extensive research and future commercialization. rsc.org

Systematic Biological Studies: Conducting comprehensive studies to understand the absorption, distribution, metabolism, and excretion (ADME) of isoguanine compounds to build a robust profile for regulatory evaluation. nih.gov

By addressing these research and translational barriers, the scientific community can continue to advance this compound from a fascinating research molecule to a valuable component in future diagnostics and therapeutics. nih.gov

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